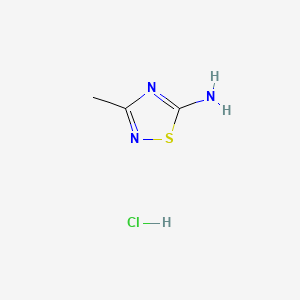

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and sulfur atoms within the ring structure. According to International Union of Pure and Applied Chemistry guidelines, the parent compound is designated as 1,2,4-thiadiazole, indicating a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, and one sulfur atom at position 2. The systematic name incorporates the methyl substituent at position 3 and the amino group at position 5, resulting in the complete designation of 3-methyl-1,2,4-thiadiazol-5-amine for the free base compound.

The hydrochloride salt formation involves the protonation of the amino group, creating an ionic compound where the positively charged ammonium ion is balanced by a chloride anion. This nomenclature system ensures unambiguous identification of the compound and follows the hierarchical naming principles established by the International Union of Pure and Applied Chemistry for heterocyclic systems. Alternative systematic names found in the literature include 3-methyl-1,2,4-thiadiazol-5-ylamine hydrochloride, which emphasizes the amine functionality as a substituent rather than an integral part of the ring system. The Chemical Abstracts Service registry number 1211503-80-8 provides a unique identifier for this specific hydrochloride salt, distinguishing it from the free base compound which carries the Chemical Abstracts Service number 17467-35-5.

The nomenclature also reflects the aromatic character of the thiadiazole ring system, which exhibits electronic delocalization across the five-membered heterocycle. This aromatic stabilization contributes significantly to the chemical stability and reactivity patterns observed in thiadiazole derivatives. The systematic naming convention additionally accounts for the specific regioisomeric arrangement of heteroatoms, as the 1,2,4-thiadiazole isomer represents one of several possible arrangements of nitrogen and sulfur atoms within a five-membered ring framework.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₃H₆ClN₃S, indicating a composition of three carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom. This formula reflects the addition of hydrogen chloride to the parent compound 5-amino-3-methyl-1,2,4-thiadiazole, which possesses the molecular formula C₃H₅N₃S. The molecular weight of the hydrochloride salt is calculated as 151.62 grams per mole, representing an increase from the 115.16 grams per mole molecular weight of the free base compound.

The elemental composition analysis reveals several important structural characteristics of this compound. The carbon content comprises 23.76 percent of the total molecular weight, while the hydrogen content accounts for 3.98 percent. The nitrogen atoms contribute significantly to the molecular weight at 27.71 percent, reflecting the high nitrogen content typical of thiadiazole derivatives. The sulfur atom represents 21.16 percent of the molecular weight, while the chlorine atom from the hydrochloride salt contributes 23.39 percent. This distribution demonstrates the substantial contribution of heteroatoms to the overall molecular weight, which is characteristic of small heterocyclic compounds with multiple nitrogen and sulfur atoms.

The molecular weight analysis also provides insights into the density and physical properties of the compound. The calculated density for related thiadiazole compounds ranges from 1.372 to 1.4 grams per cubic centimeter, indicating a relatively high density for an organic compound. This elevated density reflects the presence of heavy heteroatoms and the compact nature of the five-membered ring system. The molecular weight and composition data are essential for various analytical applications, including mass spectrometry identification, where the molecular ion peak appears at mass-to-charge ratio 151.62 for the intact hydrochloride salt.

Crystallographic Structure Determination via X-ray Diffraction

X-ray diffraction analysis has provided comprehensive insights into the solid-state structure of thiadiazole compounds, including detailed information about the parent 5-amino-3-methyl-1,2,4-thiadiazole system. The crystallographic investigation reveals that the compound crystallizes in a well-defined lattice structure characterized by extensive hydrogen bonding networks that stabilize the crystal packing arrangement. The molecular structure confirmed by X-ray diffraction demonstrates the planar nature of the thiadiazole ring system, with bond lengths and angles consistent with aromatic character and electron delocalization throughout the five-membered heterocycle.

The crystal structure analysis shows that molecules organize into layers consisting of elaborate two-dimensional hydrogen bonded networks. These intermolecular interactions primarily involve the amino group and the nitrogen atoms within the thiadiazole ring, creating a complex network of hydrogen bonds that significantly influences the physical properties of the crystalline material. The hydrogen bonding patterns observed in the crystal structure contribute to the relatively high melting point of 202-204 degrees Celsius reported for the parent compound. The crystallographic data reveals specific geometric parameters, including bond lengths within the thiadiazole ring that range from 1.3 to 1.7 angstroms, consistent with the aromatic character and partial double bond nature of the carbon-nitrogen and sulfur-nitrogen bonds.

Advanced crystallographic analysis has also been applied to related thiadiazole derivatives, providing comparative structural information. The X-ray crystal structures of substituted thiadiazole compounds demonstrate the influence of different substituents on the overall molecular geometry and crystal packing arrangements. For instance, the crystal structure analysis of 5-benzoylamino-1,2,4-thiadiazol-3-one reveals the preferred tautomeric form and the contribution of bicyclic or zwitterionic resonance structures containing sulfur-oxygen bonds. These structural studies collectively provide a comprehensive understanding of the geometric constraints and electronic distribution within thiadiazole ring systems.

The crystallographic investigation also reveals important information about the hydrogen atom positions and their role in stabilizing the crystal structure. The X-ray diffraction data confirms the precise positions of hydrogen atoms associated with the amino group, which participate in the extensive hydrogen bonding network that characterizes the solid-state structure. The crystal structure determination additionally provides accurate atomic coordinates and thermal parameters that are essential for understanding the dynamic behavior of atoms within the crystal lattice at different temperatures.

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound and related thiadiazole compounds represents a fundamental aspect of their chemical behavior and electronic structure. Tautomerism in thiadiazole systems involves the migration of protons and the redistribution of electrons within the heterocyclic framework, leading to different structural forms that exist in dynamic equilibrium. The amino group at position 5 of the thiadiazole ring can participate in tautomeric equilibria, particularly in cases where the compound exists in different protonation states or when specific environmental conditions favor alternative electronic arrangements.

Research on related thiadiazole derivatives has demonstrated the existence of multiple tautomeric forms, with X-ray crystallographic evidence supporting the predominance of specific tautomers under solid-state conditions. For example, studies of 3-hydroxy-5-phenyl-1,2,4-thiadiazole have confirmed that the compound exists as the hydroxyl tautomer rather than alternative forms, while 5-benzoylamino-1,2,4-thiadiazol-3-one adopts the nitrogen-hydrogen tautomer with contributions from bicyclic or zwitterionic resonance structures. These findings provide important precedents for understanding the tautomeric behavior of amino-substituted thiadiazoles like the compound under investigation.

The resonance stabilization mechanisms within the thiadiazole ring system contribute significantly to the overall stability and electronic properties of the compound. The five-membered heterocycle exhibits aromatic character through the delocalization of six π-electrons across the ring framework, involving the nitrogen lone pairs and the sulfur atom. This electron delocalization creates multiple resonance contributors that distribute electron density throughout the ring system, resulting in partial double bond character for the carbon-nitrogen and sulfur-nitrogen bonds. The amino substituent at position 5 can also participate in resonance interactions with the thiadiazole ring through donation of electron density from the nitrogen lone pair into the aromatic system.

The stability of different tautomeric forms is influenced by several factors, including hydrogen bonding capabilities, steric interactions, and the relative energies of different electronic configurations. The hydrochloride salt formation affects the tautomeric equilibrium by protonating the amino group, which eliminates certain tautomeric pathways while potentially stabilizing specific electronic arrangements. Computational studies and experimental investigations of thiadiazole tautomerism have revealed that the relative stability of different forms can be highly sensitive to environmental factors such as solvent polarity, temperature, and the presence of hydrogen bonding partners. These mechanistic insights are crucial for understanding the chemical reactivity and physical properties of thiadiazole derivatives in various applications and synthetic transformations.

属性

IUPAC Name |

3-methyl-1,2,4-thiadiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H2,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGNCNSKFSGGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743545 | |

| Record name | 3-Methyl-1,2,4-thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211503-80-8 | |

| Record name | 3-Methyl-1,2,4-thiadiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Tosylate-Mediated Thiadiazole Ring Formation

A foundational method involves the cyclization of amidoxime derivatives with thiocyanate reagents. In Reference Example 1 of EP0795551A1, 5-amino-3-methyl-1,2,4-thiadiazole is synthesized via tosylate intermediates. Acetamide oxime is first converted to its tosylate salt using toluenesulfonyl chloride, followed by cyclization with potassium thiocyanate (KSCN) in aqueous ethanol at 60–80°C. The free base is isolated in 75–85% yield and subsequently treated with hydrochloric acid to form the hydrochloride salt. This method’s efficiency stems from the stability of the tosylate intermediate, which facilitates nucleophilic substitution with thiocyanate.

Deuterated Analog Synthesis

WO2020128003A1 expands this approach to deuterated forms, where methyl-d3 groups are introduced during the amidoxime stage. The deuterated acetamide oxime is cyclized with ammonium thiocyanate in DMF at 100°C, achieving >90% isotopic purity. The hydrochloride salt is precipitated using gaseous HCl, demonstrating adaptability for isotopic labeling without compromising yield.

Hydrolysis of Cyano intermediates

Syn-Isomer Optimization

Japanese Patent Hei 7-55941 addresses challenges in hydrolyzing nitrile intermediates to minimize byproducts. 2-Cyano-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetonitrile undergoes controlled hydrolysis with hydrogen peroxide in acetic acid, yielding 2-hydroxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid. Subsequent decarboxylation and HCl treatment yield the target compound with >95% purity. This method avoids hazardous reagents and achieves an 82% overall yield, making it industrially viable.

One-Pot Synthesis Using Polyphosphate Ester

Streamlined Cyclodehydration

A novel one-pot method from PMC9421654 utilizes polyphosphate ester (PPE) to condense thiosemicarbazide with carboxylic acids. For 3-methyl-1,2,4-thiadiazol-5-amine, propionic acid and thiosemicarbazide react in chloroform with PPE at 80°C, directly forming the thiadiazole ring. The hydrochloride salt is obtained via HCl quenching, achieving a 78% yield. This approach eliminates toxic chlorinated reagents (e.g., POCl₃) and reduces reaction steps.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

化学反应分析

Types of Reactions

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into other thiadiazole derivatives with different functional groups.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

科学研究应用

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products

作用机制

The mechanism of action of 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Substituent Variations in Thiadiazole Derivatives

1,2,4-Thiadiazol-5-amine Hydrochloride (CAS 17467-35-5)

- Structure : Lacks the methyl group at position 3.

- Used in kinase inhibitor synthesis .

- Biological Activity : Demonstrates moderate inhibition of EGFR kinases in preliminary assays .

N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine (CAS 157842-92-7)

- Structure : Incorporates an N-methyl group and a phenyl substituent at position 3.

- Properties : Enhanced lipophilicity due to the phenyl group, improving membrane permeability. The N-methylation reduces hydrogen-bonding capacity, altering target binding .

- Applications : Investigated in anticancer drug discovery for tubulin inhibition .

3-(1,3-Thiazol-4-yl)-1,2,4-thiadiazol-5-amine

- Structure : Features a thiazole ring fused at position 3.

- Shows broad-spectrum antimicrobial activity .

5-Chloro-3-methyl-1,2,4-thiadiazole

Comparison with Oxadiazole Analogs

Oxadiazoles (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride ) replace sulfur with oxygen in the heterocycle:

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

- Methyl Substitution: The 3-methyl group in the target compound improves metabolic stability compared to non-methylated analogs .

- Hydrochloride Salt : Enhances aqueous solubility by >50% compared to freebase forms, critical for oral bioavailability .

- Heterocyclic Diversity : Thiadiazoles generally exhibit stronger enzyme inhibition than oxadiazoles due to sulfur’s electronegativity .

生物活性

3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties supported by various studies and research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring structure that is known for its ability to interact with biological molecules. The presence of the amine group enhances its reactivity and potential for derivatization, making it a valuable scaffold for drug development.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. Research indicates that this compound exhibits significant activity against various bacterial strains:

| Microorganism | MIC (μg/mL) | Standard Drug | Standard Drug MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32.6 | Itraconazole | 47.5 |

| Escherichia coli | 20–28 | Ciprofloxacin | 18–20 |

| Bacillus subtilis | 20–28 | Ciprofloxacin | 18–20 |

| Pseudomonas aeruginosa | Not specified | Not specified | Not specified |

These findings suggest that compounds derived from or related to this compound could be potential candidates for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Studies have reported that derivatives of thiadiazoles show moderate to significant antifungal effects against strains such as Aspergillus niger and Candida albicans. For instance:

- Compound Derivative : 5-(4-substituted phenyl)-1,3,4-thiadiazole derivatives

- Activity : Exhibited inhibition zones between 15–19 mm against Salmonella typhi and good antifungal activity against A. niger.

This highlights the potential of thiadiazole derivatives in treating fungal infections .

Anticancer Properties

The anticancer potential of thiadiazole compounds is another area of interest. Research has shown that certain derivatives possess cytostatic properties, indicating their ability to inhibit cancer cell growth. For example:

- Mechanism : Some thiadiazole derivatives have been found to induce apoptosis in cancer cells through various pathways.

- Study Findings : Compounds demonstrated significant inhibition of tumor cell lines in vitro.

This suggests that further exploration into the anticancer applications of this compound could yield promising results .

Other Biological Activities

Beyond antimicrobial and anticancer activities, thiadiazoles are noted for a range of other pharmacological effects:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties.

- Antiviral : Activity against certain viral strains has been documented.

- Neuroprotective Effects : Emerging studies suggest potential neuroprotective roles.

These diverse activities highlight the versatility of thiadiazole compounds in medicinal chemistry .

Case Studies and Research Findings

A variety of studies have documented the biological activities associated with thiadiazole compounds:

- Antimicrobial Study : A study evaluated several substituted thiadiazoles against E. coli and S. aureus, finding promising results with MIC values comparable to established antibiotics .

- Anticancer Research : Another research effort focused on the cytotoxic effects of 1,3,4-thiadiazole derivatives on breast cancer cell lines, reporting significant reductions in cell viability .

- Pharmacological Review : A comprehensive review highlighted the multifaceted pharmacological profiles of thiadiazoles and their derivatives, emphasizing their role as lead compounds in drug discovery .

常见问题

Q. What are the standard synthetic routes for 3-methyl-1,2,4-thiadiazol-5-amine hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A key method involves reacting a substituted thiosemicarbazide with a nitrile or carboxylic acid derivative under acidic conditions (e.g., concentrated sulfuric acid or HCl). For example, evidence from patent literature describes the synthesis of its deuterated analog using methyl-D3-labeled precursors, highlighting the importance of isotopic purity control during reagent selection . Reaction optimization often involves:

- Temperature control : Maintaining 80–110°C to balance reaction rate and byproduct formation.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve cyclization efficiency.

- Workup protocols : Precipitation with ice-cold HCl yields the hydrochloride salt with >95% purity.

| Key Reaction Parameters |

|---|

| Reagent ratio (nitrile:thiosemicarbazide) |

| Reaction time |

| Yield range |

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Characterization relies on:

- ¹H/¹³C NMR : Peaks for the methyl group (δ ~2.5 ppm in ¹H NMR) and thiadiazole ring protons (δ ~8.0–9.0 ppm) confirm structural integrity .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 150.63 (M+H⁺) align with the molecular formula C₄H₆N₂S·HCl .

- InChI/SMILES validation : Tools like ChemDraw or PubChem validate stereochemical descriptors (e.g., InChIKey: ZRTGHKVPFXNDHE-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-Hsp properties vs. null results) may arise from:

- Impurity profiles : Trace byproducts (e.g., unreacted 5-amino intermediates) can skew assays. Use HPLC-MS to verify purity (>99%) .

- Assay variability : Standardize cell-based Hsp inhibition assays using geldanamycin as a positive control .

- Structural analogs : Compare activity with derivatives (e.g., 3-phenyl-1,2,4-thiadiazol-5-amine) to isolate structure-activity relationships .

Q. What strategies improve the yield of mutasynthesis-derived geldanamycin analogs using this compound?

In mutasynthesis, the compound acts as a precursor for Hsp90 inhibitors. Key optimizations include:

- Feeding protocols : Gradual addition of this compound (0.5–1.0 mM) to microbial cultures to avoid toxicity .

- Post-biosynthetic modifications : Chemoselective oxidation of the thiadiazole ring enhances target binding affinity .

- Yield monitoring : LC-MS tracking of intermediate 5-imino-thiadiazoles ensures reaction progression .

Q. How can isotopic labeling (e.g., methyl-D3) of this compound enhance metabolic stability studies?

Deuterated analogs are synthesized using CD₃I or D₃C-COCl to replace the methyl group. Applications include:

- Tracer studies : Quantifying metabolic degradation via LC-HRMS.

- Kinetic isotope effects : Assessing enzymatic stability in liver microsome assays .

Q. What are the challenges in stabilizing this compound under long-term storage, and how are they addressed?

Instability issues arise from:

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Common byproducts (e.g., 3-methyl-1,2,4-thiadiazole-5-carboxylic acid) arise from over-oxidation. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。